molecular formula C19H14ClN5O3 B2672647 N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251591-29-3

N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2672647
CAS No.: 1251591-29-3
M. Wt: 395.8
InChI Key: IECABDVEOXKJLD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic small molecule built around a [1,2,4]triazolo[4,3-a]pyrazinone core, a privileged scaffold in modern medicinal chemistry . This compound is supplied for non-human research applications, strictly for use in laboratory settings. The 1,2,4-triazole pharmacophore is recognized for its significant dipole moment, hydrogen bonding capacity, and rigidity, which facilitate high-affinity interactions with diverse biological receptors . This motif is an integral part of numerous clinical drugs, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer agents (e.g., anastrozole), highlighting its broad utility . Compounds featuring the [1,2,4]triazolo[4,3-a]pyrazinone structure have been investigated as inhibitors of critical enzymes such as p38 Mitogen-Activated Protein Kinases (p38 MAPK), which are key targets in inflammatory diseases, cancer, and neurological disorders . The specific structure of this acetamide derivative, incorporating a 4-chlorophenyl group and a phenoxy ether, suggests potential for use in structure-activity relationship (SAR) studies, kinase inhibitor research, and as a starting point for the development of novel therapeutic agents for conditions like rheumatoid arthritis, Crohn's disease, and multiple myeloma . Researchers can leverage this compound for hit-to-lead optimization, biochemical assay development, and exploring new mechanisms of action in drug discovery pipelines.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECABDVEOXKJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated triazolopyrazine intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester-like functionalities.

Reaction Type Conditions Products References
Acidic Hydrolysis HCl (6M), reflux, 8h4-Chloroaniline + 2-{3-oxo-8-phenoxy-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetic acid
Basic Hydrolysis NaOH (10%), 80°C, 6hSodium salt of acetic acid derivative + 4-chlorophenylamine

Key Findings :

  • Hydrolysis proceeds faster in basic media due to nucleophilic attack on the carbonyl carbon.

  • Stability studies indicate the amide bond is more reactive than the triazole ring under hydrolytic conditions .

Nucleophilic Substitution

The electron-deficient pyrazine ring and chlorophenyl group participate in nucleophilic substitution reactions.

Reagent Conditions Products References
Ammonia NH₃ (aq.), 100°C, 12h4-Aminophenyl derivative + NH₄Cl
Thiophenol PhSH, K₂CO₃, DMF, 60°C, 4h4-Phenylthio-substituted analog

Key Findings :

  • Substitution at the 4-chlorophenyl group occurs preferentially over the pyrazine ring due to steric hindrance .

  • Thiophenol reactions yield sulfides with enhanced lipophilicity .

Reduction and Oxidation Reactions

The triazole and pyrazine moieties display redox activity.

Reaction Type Reagents/Conditions Products References
Catalytic Hydrogenation H₂ (1 atm), Pd/C, ethanol, 25°CPartially reduced triazolo-pyrazine ring system
Oxidation (Phenoxy Group) KMnO₄, H₂SO₄, 70°C, 2hQuinone derivative + CO₂

Key Findings :

  • Hydrogenation selectively reduces the pyrazine ring’s double bonds without affecting the triazole .

  • Oxidation of the phenoxy group generates a quinone, which is redox-active and potentially bioactive .

Cyclization and Coupling Reactions

The compound participates in metal-catalyzed coupling and cyclization reactions to form fused heterocycles.

Reaction Type Catalyst/Reagents Products References
Buchwald–Hartwig Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃Biaryl derivatives via C–N bond formation
Intramolecular Cyclization CuI, DMF, 120°CPyrazino-triazolodiazepine fused system

Key Findings :

  • Coupling reactions expand the compound’s utility in synthesizing kinase inhibitors .

  • Cyclization reactions yield polycyclic systems with potential CNS activity .

Biological Activity and Reactivity Correlations

Reactivity directly influences pharmacological properties:

  • Hydrolysis products show reduced DPP-IV inhibition compared to the parent compound .

  • Sulfide derivatives exhibit improved antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide as an anticancer agent. In a screening of a drug library on multicellular spheroids, this compound exhibited promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .

Case Study: Anticancer Efficacy

A study conducted by Walid Fayad et al. demonstrated that this compound significantly reduced tumor growth in xenograft models. The results indicated a dose-dependent response with minimal toxicity to normal cells, suggesting a favorable therapeutic index for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1 μg/mL
Candida albicans0.75 μg/mL
Aspergillus fumigatus0.9 μg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent to combat resistant strains of pathogens .

Neuropharmacological Effects

Emerging research points to the neuroprotective effects of triazole derivatives. This compound has been evaluated for its ability to modulate neurotransmitter systems and protect against neurodegeneration.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrazine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural variations, molecular properties, and inferred pharmacological profiles:

Compound Name / ID Molecular Formula Substituents (Position) Molecular Weight Key Features / Activity Reference
Target Compound C₁₉H₁₄ClN₅O₃ 8-phenoxy, N-(4-chlorophenyl)acetamide 403.80 g/mol Hypothesized kinase/bromodomain inhibition; enhanced lipophilicity from Cl substituent
BG13473 (N-(4-bromophenyl) analog) C₁₉H₁₄BrN₅O₃ 8-phenoxy, N-(4-bromophenyl)acetamide 440.25 g/mol Structural analog with Br replacing Cl; potential halogen-dependent bioactivity
Compound in C₂₂H₂₀ClN₅O₃S 8-[(4-chlorobenzyl)sulfanyl], N-(4-methoxybenzyl) 469.94 g/mol Sulfanyl group enhances π-π stacking; methoxybenzyl may improve solubility
Compound in C₂₃H₂₂ClN₅O₂S 8-[(4-chlorobenzyl)sulfanyl], N-(2,5-dimethylphenyl) 471.96 g/mol Methyl groups on arylacetamide may reduce metabolic oxidation
Compound 12 () C₂₃H₂₂N₆O₃ 8-amino, 4-phenoxyacetamide 430.46 g/mol Amino group at position 8 likely improves hydrogen bonding with target proteins
JQ1 derivatives () C₂₄H₂₅ClN₆O₂ (e.g., 39) Thieno-triazolo-diazepine core ~500 g/mol BET bromodomain inhibitors; structural divergence highlights scaffold-dependent activity

Key Observations:

Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with the bromophenyl (BG13473) and methoxybenzyl () substituents. Chlorine’s smaller atomic radius and electronegativity may optimize target binding compared to bulkier halogens .

Core Modifications: Compounds with sulfur-containing substituents (e.g., sulfanyl in –4) exhibit higher molecular weights and altered electronic profiles compared to the target’s phenoxy group. The phenoxy group’s oxygen atom may facilitate hydrogen bonding, while sulfanyl groups enhance hydrophobic interactions .

Biological Implications: The 8-amino derivative () demonstrates the importance of polar substituents for protein binding, whereas JQ1-like compounds () highlight the role of fused ring systems (e.g., thieno-triazolo-diazepine) in bromodomain inhibition .

Biological Activity

N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antiviral activities, supported by recent research findings.

Chemical Structure

The compound's structure is characterized by a triazole ring fused with a pyrazine moiety and substituted phenyl groups. This unique arrangement is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Efficacy : In vitro studies have demonstrated that derivatives of 1,2,4-triazoles can exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against various Gram-positive and Gram-negative bacteria .
CompoundMIC (μg/mL)Target Bacteria
Triazole Derivative A0.125Staphylococcus aureus
Triazole Derivative B0.250Escherichia coli
Triazole Derivative C0.500Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cell Line Studies : In vitro assays on cancer cell lines such as MGC-803 have shown that this compound induces apoptosis and cell cycle arrest at the G2/M phase. The underlying mechanism involves the suppression of the ERK signaling pathway .
Cell LineIC50 (μM)Mechanism of Action
MGC-80315Apoptosis induction
A549 (Lung)20ERK pathway inhibition

Antiviral Activity

Emerging studies suggest that compounds with triazole structures may possess antiviral properties:

  • Activity Against Viruses : The compound has shown promise in inhibiting viral replication in preliminary assays against influenza and herpes simplex virus types .

Case Studies

  • Anticancer Screening : A study conducted by Walid Fayad et al. identified this compound as a potential candidate for further development as an anticancer agent after screening a library of compounds against multicellular spheroids .
  • Antibacterial Efficacy : An investigation into the antibacterial properties revealed that this compound exhibited significant activity against multidrug-resistant strains of E. coli, suggesting its potential utility in treating resistant infections .

Q & A

Q. Optimizing reaction scalability for gram-scale synthesis :

  • Stepwise Protocol :

Use flow chemistry to maintain temperature control during exothermic steps (e.g., chloroacetyl chloride addition) .

Replace column chromatography with solvent-antisolvent precipitation (e.g., water-ethanol) for cost-effective purification .

Validating biological activity :

  • Assay Design :
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.